EGGGG-PEG8-amide-bis(deoxyglucitol)
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Overview
Description
EGGGG-PEG8-amide-bis(deoxyglucitol) is a cleavable linker used in Antibody-Drug Conjugates (ADCs). This compound is designed to facilitate the targeted delivery of drugs to specific cells, such as cancer cells, by linking the drug to an antibody that recognizes and binds to a specific antigen on the target cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EGGGG-PEG8-amide-bis(deoxyglucitol) involves multiple steps, including the conjugation of polyethylene glycol (PEG) chains to the deoxyglucitol moiety and the formation of amide bonds. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of these bonds .
Industrial Production Methods
Industrial production of EGGGG-PEG8-amide-bis(deoxyglucitol) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
EGGGG-PEG8-amide-bis(deoxyglucitol) undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable under specific conditions, such as acidic or enzymatic environments
Substitution Reactions: The amide bonds in the compound can undergo substitution reactions with other nucleophiles
Common Reagents and Conditions
Cleavage Reactions: Acidic conditions or specific enzymes are used to cleave the linker
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the amide bonds
Major Products Formed
The major products formed from these reactions include the free drug and the cleaved linker, which can then be further metabolized or excreted from the body .
Scientific Research Applications
EGGGG-PEG8-amide-bis(deoxyglucitol) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates
Biology: Facilitates the targeted delivery of drugs to specific cells, enhancing the efficacy and reducing the side effects of treatments
Medicine: Integral in the development of ADCs for cancer therapy, allowing for precise targeting of cancer cells while sparing healthy cells
Industry: Used in the production of targeted therapeutics and diagnostic agents
Mechanism of Action
The mechanism of action of EGGGG-PEG8-amide-bis(deoxyglucitol) involves its cleavage in specific environments, such as the acidic environment of a tumor or the presence of specific enzymes. This cleavage releases the drug, which can then exert its therapeutic effects on the target cells. The molecular targets and pathways involved depend on the specific drug conjugated to the linker .
Comparison with Similar Compounds
Similar Compounds
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol): Another cleavable linker used in ADCs
Disulfide Cleavable Linkers: Linkers that are cleaved in the presence of reducing agents
Acid Cleavable Linkers: Linkers that are cleaved under acidic conditions
Uniqueness
EGGGG-PEG8-amide-bis(deoxyglucitol) is unique due to its specific design that allows for precise cleavage under certain conditions, making it highly effective in targeted drug delivery systems. Its structure provides stability and solubility, which are essential for its function as a linker in ADCs .
Properties
Molecular Formula |
C49H91N9O28 |
---|---|
Molecular Weight |
1254.3 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C49H91N9O28/c50-31(1-4-43(71)72)48(77)57-28-42(70)55-27-41(69)54-26-40(68)53-25-39(67)51-6-8-80-10-12-82-14-16-84-18-20-86-22-21-85-19-17-83-15-13-81-11-9-79-7-5-38(66)58-32(49(78)56-24-34(62)45(74)47(76)36(64)30-60)2-3-37(65)52-23-33(61)44(73)46(75)35(63)29-59/h31-36,44-47,59-64,73-76H,1-30,50H2,(H,51,67)(H,52,65)(H,53,68)(H,54,69)(H,55,70)(H,56,78)(H,57,77)(H,58,66)(H,71,72)/t31-,32-,33-,34-,35+,36+,44+,45+,46+,47+/m0/s1 |
InChI Key |
SRJGEXWUUWWJCQ-OJWWGKDHSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O)N |
Origin of Product |
United States |
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